Boc-Lys-OMe acetate salt Boc-Lys-OMe acetate salt
Brand Name: Vulcanchem
CAS No.: 136832-75-2
VCID: VC0173143
InChI: InChI=1S/C12H24N2O4.C2H4O2/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;1-2(3)4/h9H,5-8,13H2,1-4H3,(H,14,16);1H3,(H,3,4)/t9-;/m0./s1
SMILES: CC(=O)O.CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC
Molecular Formula: C14H28N2O6
Molecular Weight: 320.386

Boc-Lys-OMe acetate salt

CAS No.: 136832-75-2

Cat. No.: VC0173143

Molecular Formula: C14H28N2O6

Molecular Weight: 320.386

* For research use only. Not for human or veterinary use.

Boc-Lys-OMe acetate salt - 136832-75-2

Specification

CAS No. 136832-75-2
Molecular Formula C14H28N2O6
Molecular Weight 320.386
IUPAC Name acetic acid;methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Standard InChI InChI=1S/C12H24N2O4.C2H4O2/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;1-2(3)4/h9H,5-8,13H2,1-4H3,(H,14,16);1H3,(H,3,4)/t9-;/m0./s1
Standard InChI Key IQQHZKIYBAMWEX-FVGYRXGTSA-N
SMILES CC(=O)O.CC(C)(C)OC(=O)NC(CCCCN)C(=O)OC

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Boc-Lys-OMe acetate salt is a protected form of the essential amino acid lysine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino position and a methyl ester group on the carboxyl terminus. The compound exists as a salt with acetic acid.

PropertyValue
Chemical FormulaC14H28N2O6
Molecular Weight320.38 g/mol
CAS Numbers136832-75-2, 55757-60-3
IUPAC Nameacetic acid;methyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Alternative NamesN-tert-butoxycarbonyl-L-lysine methyl ester acetic acid
MDL NumberMFCD00237564
InChIInChI=1S/C12H24N2O4.C2H4O2/c1-12(2,3)18-11(16)14-9(10(15)17-4)7-5-6-8-13;1-2(3)4/h9H,5-8,13H2,1-4H3,(H,14,16);1H3,(H,3,4)/t9-;/m0./s1
InChIKeyIQQHZKIYBAMWEX-FVGYRXGTSA-N

The structural representation showcases a central carbon with S-configuration, aligning with the natural L-amino acid configuration. The Boc group is attached to the alpha-amino group of lysine, while the side chain epsilon-amino group remains unprotected, allowing for selective reactions at this position .

Physical and Chemical Properties

The physical and chemical properties of Boc-Lys-OMe acetate salt contribute significantly to its utility in chemical synthesis applications.

PropertyValue
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count7
Rotatable Bond Count9
Exact Mass320.19473662 Da
Monoisotopic Mass320.19473662 Da
Parent CompoundCID 7018772 ((S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate)

The compound exhibits moderate water solubility due to its salt form, which enhances its utility in aqueous reaction conditions. The presence of both hydrophilic and hydrophobic moieties contributes to its amphipathic nature, an important characteristic for its applications in biological systems .

Synthesis and Preparation

The synthesis of Boc-Lys-OMe acetate salt typically follows a multi-step process that begins with the protection of the alpha-amino group of L-lysine using a Boc-anhydride (Boc2O) reagent in the presence of a base such as triethylamine. This is followed by the esterification of the carboxyl group with methanol under anhydrous conditions, typically utilizing thionyl chloride or another appropriate reagent.

The general synthetic pathway can be represented as:

  • Protection of alpha-amino group: L-Lysine + Boc2O → Boc-Lys-OH

  • Esterification of carboxyl group: Boc-Lys-OH + MeOH → Boc-Lys-OMe

  • Salt formation: Boc-Lys-OMe + AcOH → Boc-Lys-OMe acetate salt

The reaction is typically carried out under anhydrous conditions to prevent undesired hydrolysis of reactive intermediates. Purification is achieved through crystallization or chromatographic techniques to yield the final product with high purity (≥98%).

Applications in Scientific Research

Role in Peptide Synthesis

Boc-Lys-OMe acetate salt serves as a critical building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its protected alpha-amino group prevents unwanted side reactions while leaving the epsilon-amino group available for selective modifications.

ApplicationBenefit
Solid-Phase Peptide SynthesisAllows for controlled sequential addition of amino acids
Selective Side Chain ModificationEnables functionalization of lysine side chains while protecting the backbone
BioconjugationFacilitates attachment of various moieties to peptides via the lysine residue

In SPPS, the compound enables the incorporation of lysine residues into growing peptide chains with high efficiency and specificity. The Boc protecting group can be selectively removed under acidic conditions (typically using trifluoroacetic acid), allowing for controlled sequential coupling reactions.

Pharmaceutical Applications

The pharmaceutical industry extensively utilizes Boc-Lys-OMe acetate salt in drug development processes, particularly for peptide-based therapeutics.

Recent research has demonstrated that peptides synthesized using this protected lysine derivative exhibit enhanced pharmacological properties:

Pharmaceutical ApplicationOutcome
Peptide TherapeuticsImproved binding affinities to target receptors
Drug Delivery SystemsEnhanced membrane permeability of peptide drugs
Antimicrobial PeptidesIncreased stability and efficacy against microbial targets

The methyl ester functionality increases the lipophilicity of resulting peptides, which can improve their cell membrane permeability and bioavailability. This property is particularly valuable for developing peptide drugs with improved oral absorption characteristics.

Chemical Reactions and Mechanisms

Boc-Lys-OMe acetate salt participates in several key chemical reactions that are essential to its utility in organic synthesis.

Deprotection Reactions

The Boc protecting group can be selectively removed under acidic conditions without affecting the methyl ester. This orthogonality in protection/deprotection is crucial for controlled peptide synthesis.

ReactionConditionsProduct
Boc DeprotectionTFA, DCM, room temperatureH-Lys-OMe
Methyl Ester HydrolysisLiOH, THF/H2O, 0°CBoc-Lys-OH
Complete Deprotection1. TFA, DCM; 2. LiOH, THF/H2OH-Lys-OH

The deprotection of the Boc group typically proceeds via protonation of the tert-butyl carbamate followed by loss of carbon dioxide and formation of the corresponding tert-butyl carbocation .

Coupling Reactions

In peptide synthesis, Boc-Lys-OMe acetate salt readily undergoes coupling reactions with other protected amino acids through its alpha-amino group (after Boc deprotection) or through its epsilon-amino group without prior deprotection.

Coupling reactions typically employ carbodiimide reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to enhance reaction efficiency and minimize racemization.

Biological Activity

While Boc-Lys-OMe acetate salt itself is primarily used as a synthetic intermediate rather than a bioactive compound, lysine residues incorporated using this protected form play crucial roles in the biological activity of resulting peptides and proteins.

Role in Protein Structure and Function

Lysine residues contribute significantly to protein structure and function through:

  • Charge interactions: The positively charged epsilon-amino group forms salt bridges with negatively charged residues

  • Post-translational modifications: Sites for acetylation, methylation, ubiquitination

  • Cross-linking: Formation of covalent bonds between protein chains

  • Active site components: Direct involvement in enzyme catalysis

The incorporation of lysine residues using Boc-Lys-OMe allows researchers to study these roles through controlled synthesis of peptide models and analogs .

ParameterSpecification
Purity≥98%
Recommended Storage-20 ± 5°C
StabilityStable under recommended storage conditions
AppearanceWhite to off-white solid

To maintain optimal quality, the compound should be stored in tightly sealed containers, protected from light and moisture. Under appropriate storage conditions, it maintains stability for extended periods, making it a reliable reagent for research applications .

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